

The Crystal Structure of 4-Nitroisophthalic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitroisophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Nitroisophthalic acid** ($C_8H_5NO_6$), a compound of significant interest as an intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.[1] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Molecular and Crystal Structure Overview

4-Nitroisophthalic acid is a substituted aromatic dicarboxylic acid. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 4. In the crystalline state, the non-hydrogen and non-oxygen atoms of the molecule are nearly coplanar.[1]

The crystal structure of **4-Nitroisophthalic acid** is primarily defined by a robust network of intermolecular hydrogen bonds. Both carboxylic acid groups participate in centrosymmetric cyclic O—H...O hydrogen-bonding interactions, which propagate to form a distinctive zigzag chain structure.[1][2] In addition to these strong interactions, the supramolecular assembly is further stabilized by weak π – π stacking interactions between the aromatic rings of adjacent molecules.[1][2]

Crystallographic Data

The single-crystal X-ray diffraction analysis of **4-Nitroisophthalic acid** reveals a triclinic crystal system. The detailed crystallographic data and data collection parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C ₈ H ₅ NO ₆	[1]
Molecular Weight	211.13 g/mol	[1][3]
Crystal System	Triclinic	[1]
Space Group	P-1	[1]
Unit Cell Dimensions		
a	7.0261 (14) Å	[1]
b	7.4380 (15) Å	[1]
c	8.5775 (17) Å	[1]
α	80.09 (3)°	[1]
β	86.22 (3)°	[1]
γ	75.37 (3)°	[1]
Cell Volume (V)	427.14 (15) Å ³	[1]
Molecules per Unit Cell (Z)	2	[1]
Radiation Type	Mo Kα	[1]
Wavelength	0.71073 Å	
Temperature (T)	293 K	[1]
Calculated Density	1.640 g/cm ³	
Absorption Coefficient (μ)	0.15 mm ⁻¹	[1]
Crystal Size	0.30 × 0.25 × 0.20 mm	[1]

Intermolecular Interactions

The stability and packing of the **4-Nitroisophthalic acid** crystal lattice are dictated by specific non-covalent interactions.

Hydrogen Bonding

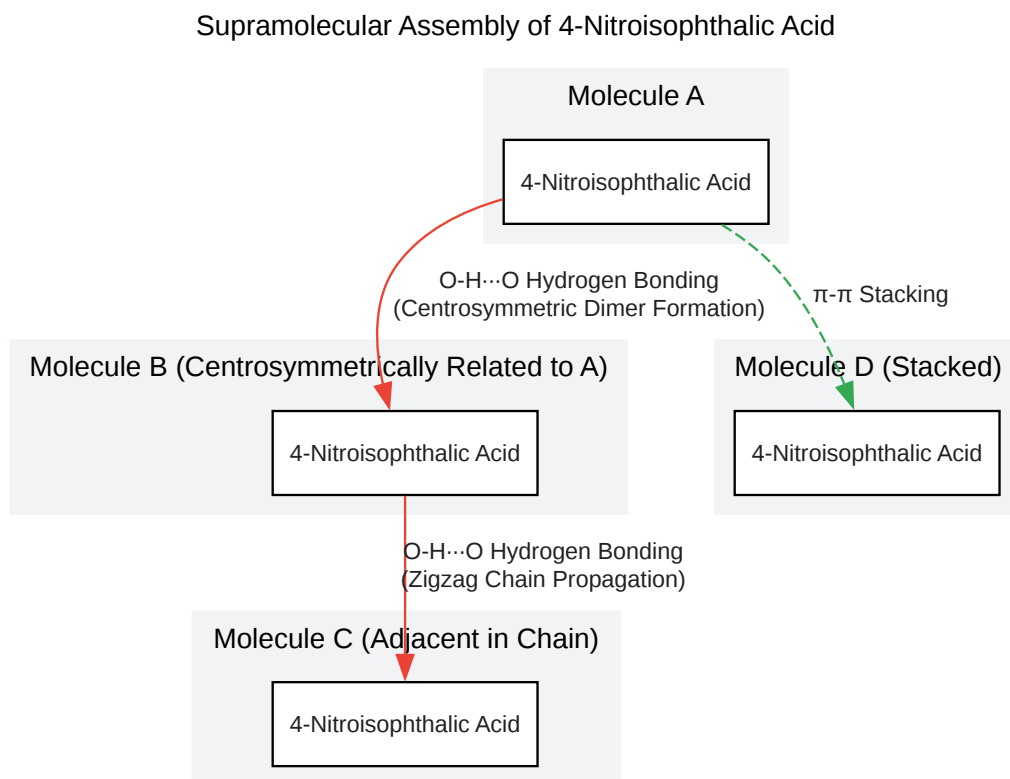
The primary interaction governing the crystal packing is the formation of centrosymmetric dimers through O—H...O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are further linked into zigzag chains. The geometry of these hydrogen bonds is detailed below.

Donor— H...Accept or	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)	Symmetry Code	Reference
O4— H4...O3	0.86	1.76	2.605 (7)	168	(i) -x+1, - y+1, -z+1	[1]
O5— H5...O6	0.87	1.73	2.602 (7)	180	(ii) -x+2, -y, -z+1	[1]

π – π Stacking Interactions

Weak π – π stacking interactions contribute to the overall stability of the crystal structure, with a minimum ring centroid separation of 3.893 (4) Å.[\[1\]](#)

The following diagram illustrates the key intermolecular interactions that define the supramolecular assembly of **4-Nitroisophthalic acid**.



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Caption: Intermolecular interactions in the crystal structure.

Experimental Protocols

Synthesis of 4-Nitroisophthalic Acid

Two primary methods for the synthesis of **4-Nitroisophthalic acid** are reported in the literature.

Method 1: Oxidation of 1,3-dimethyl-4-nitrobenzene[4]

- Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a solvent mixture of pyridine (65.0 mL) and water (130 mL).

- Add potassium permanganate (62.7 g, 0.397 mol) to the solution in batches.
- Stir the reaction mixture at room temperature for 30 minutes.
- After the reaction is complete, filter the mixture.
- Concentrate the filtrate by distillation under reduced pressure.
- Acidify the residue with 1N hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic extract with water and dry it over anhydrous magnesium sulfate.
- Remove the solvent by reduced pressure distillation to yield **4-nitroisophthalic acid** as yellow crystals (12.4 g, 89% yield).^[4]

Method 2: Hydrolysis of 4-nitrophthalimide^[5]

- Add 4-nitrophthalimide (80 g, 0.416 mole) to a solution of sodium hydroxide (26.6 g, 0.66 mole) in 240 cc of water.
- Heat the mixture to boiling and boil gently for ten minutes.
- Acidify the solution to a litmus-neutral point with concentrated nitric acid (sp. gr. 1.42), then add an additional 70 cc of nitric acid.
- Boil the solution for another three minutes and then cool it below room temperature.
- Extract the cooled solution with two 300-cc portions of alcohol-free ether.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.

- The resulting white crystals of 4-nitrophthalic acid have a melting point of 163–164°C, with a yield of 85–87 g (96–99%).^[5]

Crystallization

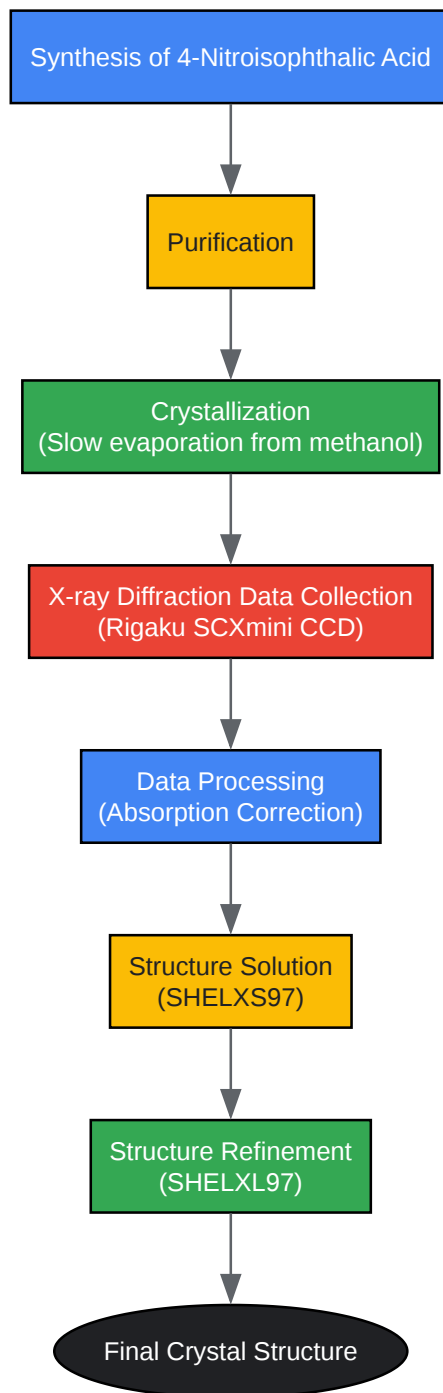
Single crystals of **4-Nitroisophthalic acid** suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the commercially purchased compound.^[1]

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data were collected using a Rigaku SCXmini CCD-detector diffractometer.^[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear software.^[1] The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All hydrogen atoms attached to carbon and oxygen atoms were fixed geometrically and treated as riding atoms.^[1]

The following diagram outlines the general workflow for the determination of the crystal structure of **4-Nitroisophthalic acid**.

Workflow for Crystal Structure Determination

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